SC 34301

Descripción

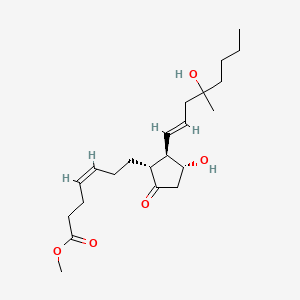

Structure

3D Structure

Propiedades

IUPAC Name |

methyl (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]hept-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h6-7,10,12,17-18,20,24,26H,4-5,8-9,11,13-16H2,1-3H3/b7-6-,12-10+/t17-,18-,20-,22?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBHDGPIOICRGX-ZQCHCGQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(CC=CC1C(CC(=O)C1CCC=CCCC(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C)(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CC/C=C\CCC(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201021627 | |

| Record name | Enisoprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201021627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81026-63-3 | |

| Record name | Enisoprost [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081026633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enisoprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201021627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENISOPROST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J85F4K48Q1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SC-34301 (Enisoprost)

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC-34301, also known as Enisoprost, is a synthetic methyl ester analog of prostaglandin E1 (PGE1). Its mechanism of action is primarily centered on its agonist activity at specific prostaglandin E (EP) receptors, leading to a range of physiological effects, most notably in the gastrointestinal and immune systems. This technical guide provides a comprehensive overview of the molecular pathways and cellular responses modulated by Enisoprost, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action: EP Receptor Agonism

Enisoprost exerts its effects by binding to and activating G-protein coupled prostaglandin E2 (PGE2) receptors, specifically the EP2 and EP4 subtypes.[1] These receptors are expressed in various tissues, including gastrointestinal epithelial cells, immune cells, and vascular smooth muscle cells.[2] The binding of Enisoprost to EP2 and EP4 receptors initiates a cascade of intracellular signaling events.

Signaling Pathways

The activation of EP2 and EP4 receptors by Enisoprost predominantly couples to the stimulatory G-protein (Gαs), which in turn activates adenylyl cyclase.[3][4] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA) and the exchange protein directly activated by cAMP (Epac).[2][3]

-

PKA-mediated signaling: Activated PKA can phosphorylate various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), leading to the modulation of gene expression.[2][5]

-

Epac-mediated signaling: Epac activation can influence cell adhesion, ion transport, and other cellular processes.

Furthermore, the EP4 receptor can also couple to the inhibitory G-protein (Gαi), which can activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[2][6] This pathway is crucial for cell survival and proliferation.

Signaling Pathway of Enisoprost via EP2 and EP4 Receptors

Caption: Enisoprost signaling through EP2 and EP4 receptors.

Immunosuppressive Effects

Enisoprost has demonstrated significant immunosuppressive properties by modulating T-cell function.

Inhibition of T-Cell Proliferation and IL-2 Production

Enisoprost inhibits the proliferation of human peripheral blood mononuclear cells in a concentration-dependent manner. This inhibition is associated with a potent reduction in the production of Interleukin-2 (IL-2), a critical cytokine for T-cell proliferation.[7]

Quantitative Data: Immunosuppressive Effects of Enisoprost

| Concentration (µg/mL) | Inhibition of Phytohemagglutinin-induced Mononuclear Cell Response (%) |

| 0.1 | 4.0 |

| 1.0 | 21.7 |

| 10.0 | 74.3 |

Data sourced from Weir et al., 1991.[7]

Experimental Protocols

T-Cell Proliferation Assay (General Protocol)

-

Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Culture the PBMCs in 96-well flat-bottom plates at a density of 1-2 x 10^5 cells/well in complete RPMI-1640 medium.

-

Stimulation: Stimulate the cells with a mitogen such as phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies in the presence of varying concentrations of Enisoprost or a vehicle control.

-

Proliferation Measurement: After 48-72 hours of incubation, assess cell proliferation. A common method is the incorporation of a labeled nucleotide (e.g., [3H]-thymidine or BrdU) or the use of a fluorescent dye such as CFSE that is diluted with each cell division.[8][9]

-

Data Analysis: Measure the incorporated radioactivity or fluorescence intensity to quantify the extent of T-cell proliferation.

Workflow for T-Cell Proliferation Assay

Caption: Experimental workflow for assessing T-cell proliferation.

IL-2 Production Measurement (ELISA Protocol)

-

Sample Collection: Collect supernatants from the T-cell proliferation assay cultures at 24-48 hours post-stimulation.

-

ELISA Procedure: Use a commercially available IL-2 ELISA kit.[10][11][12][13]

-

Coat a 96-well plate with a capture antibody specific for human IL-2.

-

Block non-specific binding sites.

-

Add cell culture supernatants and a series of IL-2 standards to the wells.

-

Add a biotinylated detection antibody that binds to a different epitope on the IL-2 molecule.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody.

-

Add a chromogenic substrate (e.g., TMB), which is converted by HRP to produce a colored product.

-

Stop the reaction and measure the absorbance at a specific wavelength (e.g., 450 nm).

-

-

Data Analysis: Generate a standard curve from the absorbance values of the known IL-2 concentrations and use it to determine the concentration of IL-2 in the experimental samples.

Gastroprotective Effects

Enisoprost demonstrates significant gastroprotective effects, primarily through the inhibition of gastric acid secretion and enhancement of the mucosal barrier.[14][15]

Inhibition of Gastric Acid Secretion

Enisoprost is a potent inhibitor of both basal and stimulated gastric acid secretion.[14][15] This effect is dose-dependent.

Quantitative Data: Inhibition of Gastric Acid Secretion by Enisoprost

| Dose (µg) | Effect on Nocturnal Mean Acid Output |

| 100 | Marked inhibition |

| 200 | Marked inhibition |

| 400 | Marked inhibition |

Data from a study in 20 healthy male volunteers.[14]

A separate study comparing Enisoprost to misoprostol and a placebo found that Enisoprost at doses of 100, 200, and 400 µg all significantly suppressed histamine-stimulated acid output compared to both placebo and 200 µg of misoprostol.[15]

Experimental Protocols

Measurement of Gastric Acid Secretion in Humans (Gastric Aspiration Method)

-

Subject Preparation: Healthy volunteers are fasted overnight.

-

Nasogastric Tube Placement: A nasogastric tube is inserted into the stomach.

-

Gastric Aspiration: Gastric contents are continuously aspirated. In studies of nocturnal acid output, this is done overnight. For stimulated acid output, a secretagogue like histamine or pentagastrin is administered intravenously.[14][15][16]

-

Sample Analysis: The volume of the gastric aspirate is measured, and the acid concentration is determined by titration with a standard base (e.g., NaOH) to a neutral pH.

-

Data Calculation: The acid output is calculated as the product of the volume and the acid concentration and is typically expressed in mmol/hour.

Conclusion

SC-34301 (Enisoprost) is a potent prostaglandin E1 analog that exerts its biological effects primarily through the activation of EP2 and EP4 receptors. Its mechanism of action involves the modulation of intracellular signaling pathways, including the cAMP/PKA and PI3K/Akt pathways. These molecular events translate into significant immunosuppressive and gastroprotective effects. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and related molecules. Further investigation into the nuanced interactions of Enisoprost with different cell types and its long-term effects will continue to be a valuable area of research.

References

- 1. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]

- 5. Prostaglandin EP4 receptor - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. The immunosuppressive properties of enisoprost and a 5-lipoxygenase inhibitor (SC-45662) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protocol to assess the suppression of T-cell proliferation by human MDSC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. raybiotech.com [raybiotech.com]

- 11. rndsystems.com [rndsystems.com]

- 12. assets.fishersci.com [assets.fishersci.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Twenty-four-hour intragastric measurements in twenty healthy subjects: effect of enisoprost, a novel and potent antisecretory and antipeptic synthetic E1 prostaglandin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Marked suppression of stimulated gastric acid and pepsin secretion by enisoprost, a new PGE1 analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Comparison of acid secretion rates measured by gastric aspiration and by in vivo intragastric titration in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Enisoprost: A Technical Guide for Researchers

An In-depth Review of the Prostaglandin E1 Analog for Scientific and Drug Development Professionals

Introduction

Enisoprost is a synthetic analog of prostaglandin E1 (PGE1) that has been investigated for its therapeutic potential, primarily for its gastric mucosal protective and immunosuppressive properties. Like other PGE1 analogs, its mechanism of action is centered on its interaction with E-prostanoid (EP) receptors, leading to a cascade of intracellular signaling events. This technical guide provides a comprehensive overview of enisoprost, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key biological pathways to support further research and development.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C22H36O5 | [1] |

| Molecular Weight | 380.52 g/mol | [1] |

| Synonyms | SC-34301 | [1] |

| Classification | Anti-Ulcer Agent, Immunosuppressive Agent | [1] |

Mechanism of Action

Enisoprost exerts its effects by acting as an agonist at prostaglandin E (EP) receptors, a class of G-protein coupled receptors. There are four main subtypes of EP receptors: EP1, EP2, EP3, and EP4, each coupled to different intracellular signaling pathways.[2][3] The specific binding affinities of enisoprost for each of these receptor subtypes have not been extensively published. However, based on the known actions of PGE1 and its analogs, the primary mechanisms of action of enisoprost are believed to involve:

-

Gastric Mucosal Protection: Prostaglandins of the E series are known to protect the gastric mucosa through several mechanisms, including inhibition of gastric acid secretion, stimulation of mucus and bicarbonate secretion, and maintenance of mucosal blood flow.[4][5] Enisoprost, as a PGE1 analog, is presumed to share these cytoprotective effects.

-

Immunosuppression: Prostaglandin E1 and its analogs have been shown to possess immunosuppressive properties, including the inhibition of T-cell proliferation and cytokine production.[6] This has led to the investigation of enisoprost as an agent to prevent organ transplant rejection.

Signaling Pathways

The binding of enisoprost to EP receptors triggers distinct downstream signaling cascades depending on the receptor subtype. While specific data for enisoprost is limited, the general pathways for PGE1 are well-characterized.

EP Receptor Signaling

Quantitative Data

Published quantitative data for enisoprost is primarily derived from clinical trials.

Clinical Efficacy in Gastric Ulcer Healing

| Study | Treatment Group | Dose | Duration | Healing Rate | p-value vs. Placebo | Reference |

| Enprostil for Gastric Ulcer | Enprostil | 70 µg twice daily | 6 weeks | 70% | - | [7] |

| Enprostil | 35 µg twice daily | 6 weeks | 82% | 0.005 | [7] | |

| Placebo | - | 6 weeks | 50% | - | [7] |

Note: Enprostil is another prostaglandin analog, and this data is included to provide context for the therapeutic class.

Clinical Efficacy in Organ Transplantation

| Study | Treatment Group | Dose | Outcome | Incidence | p-value vs. Placebo | Reference |

| Enisoprost in Renal Transplantation | Enisoprost | 50 µg q.i.d. | Rejection | Not significantly different | 0.782 | [8] |

| Enisoprost | 100 µg q.i.d. | Rejection | Not significantly different | 0.782 | [8] | |

| Placebo | - | Rejection | 26% (overall) | - | [8] | |

| Enisoprost in Liver Transplantation | Enisoprost | 100 µg t.i.d. | Cyclosporine Nephrotoxicity | 17.5% | 0.781 | [9] |

| Placebo | - | Cyclosporine Nephrotoxicity | 20.0% | - | [9] | |

| Enisoprost | 100 µg t.i.d. | Graft Rejection | Not significantly different | - | [9] | |

| Placebo | - | Graft Rejection | - | - | [9] |

Experimental Protocols

Prostaglandin E Receptor Binding Assay (General Protocol)

This protocol describes a competitive radioligand binding assay to determine the affinity of a compound for a specific EP receptor subtype.

Objective: To determine the inhibitory constant (Ki) of enisoprost for a specific EP receptor subtype.

Materials:

-

Cell membranes expressing the human EP receptor of interest.

-

Radiolabeled prostaglandin E2 ([³H]-PGE2).

-

Enisoprost at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Scintillation cocktail.

-

Glass fiber filters.

-

96-well filter plates.

-

Vacuum filtration manifold.

-

Scintillation counter.

Procedure:

-

Prepare a dilution series of enisoprost.

-

In a 96-well plate, add the cell membranes, [³H]-PGE2 (at a concentration near its Kd), and varying concentrations of enisoprost or vehicle.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a vacuum manifold.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry.

-

Add scintillation cocktail to each filter and count the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled PGE2.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay (General Protocol)

This protocol describes a cell-based assay to measure the effect of enisoprost on cyclic AMP (cAMP) production, which is a downstream effector of EP2 and EP4 (stimulation) and EP3 (inhibition) receptors.

Objective: To determine the EC50 or IC50 of enisoprost for modulating cAMP levels.

Materials:

-

Cells expressing the EP receptor of interest.

-

Enisoprost at various concentrations.

-

Forskolin (to stimulate cAMP production for Gi-coupled receptors).

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

Cell culture medium and plates.

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Seed cells in a multi-well plate and culture overnight.

-

Replace the culture medium with assay buffer.

-

For Gi-coupled receptors (EP3), pre-treat cells with forskolin to elevate basal cAMP levels.

-

Add varying concentrations of enisoprost to the wells.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells according to the cAMP assay kit protocol.

-

Measure the cAMP concentration in the cell lysates using the plate reader.

-

Data are analyzed using non-linear regression to determine the EC50 (for Gs-coupled receptors) or IC50 (for Gi-coupled receptors) of enisoprost.

Conclusion

Enisoprost is a prostaglandin E1 analog with demonstrated cytoprotective and potential immunosuppressive effects. While clinical data provides some insight into its efficacy in specific therapeutic areas, a comprehensive understanding of its pharmacological profile is limited by the lack of publicly available preclinical data, particularly regarding its receptor binding affinities and potencies at the different EP receptor subtypes. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate the molecular mechanisms of enisoprost and to design studies that can elucidate its full therapeutic potential. Further research is warranted to fully characterize this compound and its place in modern medicine.

References

- 1. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice [mdpi.com]

- 2. What are EP1 agonists and how do they work? [synapse.patsnap.com]

- 3. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]

- 4. cAMP-Glo™ Assay Protocol [worldwide.promega.com]

- 5. Enisoprost in renal transplantation. The Enisoprost Renal Transplant Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PDSP - Functional Assays Protocols [kidbdev.med.unc.edu]

- 7. cAMP-Glo™ Max Assay Protocol [worldwide.promega.com]

- 8. GloSensor™ cAMP Assay Protocol [promega.jp]

- 9. Treatment of gastric ulcer with enprostil - PubMed [pubmed.ncbi.nlm.nih.gov]

Enisoprost in Research: A Technical Guide to a Prostaglandin E1 Analogue

For Researchers, Scientists, and Drug Development Professionals

Published: December 8, 2025

Abstract

Enisoprost is a synthetic prostaglandin E1 (PGE1) analogue that has been investigated for its therapeutic potential, primarily in the field of gastroenterology. Like other PGE1 analogues, its mechanism of action is centered on its ability to modulate physiological processes by binding to prostaglandin E (EP) receptors. However, research specifically focused on enisoprost is limited in comparison to its close analogue, misoprostol. This technical guide provides a comprehensive overview of the known research applications of enisoprost, supplemented with data from the extensive research on misoprostol to provide a broader context for its potential mechanisms and applications. This document details its mechanism of action, associated signaling pathways, and relevant experimental protocols, and presents quantitative data in a structured format for ease of comparison.

Introduction

Enisoprost, with the chemical formula C22H36O5, is a synthetic prostaglandin E1 analogue.[1] Prostaglandins are lipid compounds that play a crucial role in various physiological and pathological processes, including inflammation, gastric acid secretion, and uterine contraction.[2] Synthetic analogues like enisoprost have been developed to harness these effects for therapeutic purposes. The primary research focus for enisoprost and its analogues has been in gastric cytoprotection, particularly in the context of nonsteroidal anti-inflammatory drug (NSAID)-induced gastrointestinal injury.[3][4]

Mechanism of Action and Signaling Pathways

As a prostaglandin E1 analogue, enisoprost is believed to exert its effects by acting as an agonist at prostaglandin E (EP) receptors. The diverse physiological responses to prostaglandins are mediated by a family of G protein-coupled receptors, including EP1, EP2, EP3, and EP4.[5][6] While the specific receptor binding affinities for enisoprost are not extensively documented in publicly available research, the mechanism can be inferred from the well-studied analogue, misoprostol.

Misoprostol primarily interacts with EP2, EP3, and EP4 receptors.[7] The activation of these receptors triggers distinct intracellular signaling cascades:

-

EP2 and EP4 Receptor Activation: These receptors are coupled to the Gs alpha subunit of G proteins. Upon agonist binding, they activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[6][8] This pathway is often associated with smooth muscle relaxation and anti-inflammatory effects.

-

EP3 Receptor Activation: This receptor is typically coupled to the Gi alpha subunit, which inhibits adenylyl cyclase, resulting in decreased intracellular cAMP.[8] This pathway is implicated in the inhibition of gastric acid secretion by parietal cells.[9][10]

The cytoprotective effects of PGE1 analogues are multifaceted, involving:

-

Inhibition of Gastric Acid Secretion: By acting on EP3 receptors on parietal cells, these compounds reduce both basal and stimulated gastric acid production.[2][9][10]

-

Stimulation of Mucus and Bicarbonate Secretion: Increased production of mucus and bicarbonate forms a protective layer on the gastric mucosa, shielding it from damage.[2][3][11]

-

Maintenance of Mucosal Blood Flow: Adequate blood flow is essential for mucosal integrity and repair.[3]

Signaling Pathway Diagram

Research Applications and Quantitative Data

While specific clinical trial data for enisoprost is not as abundant as for misoprostol, research has explored its utility in preventing gastrointestinal damage and modulating immune responses.

Gastroenterology: Cytoprotection

The primary research application of enisoprost has been in the prevention of gastric and duodenal ulcers, particularly those induced by NSAIDs. The cytoprotective properties are attributed to the mechanisms described above.

Table 1: Summary of Quantitative Data from Misoprostol Cytoprotection Studies (as an analogue for Enisoprost)

| Study Focus | Dosage of Misoprostol | Outcome | Reference |

| Prevention of NSAID-induced gastric ulcers | 200 µg, four times daily | Significant reduction in the incidence of gastric ulcers compared to placebo. | [12] |

| Healing of small bowel ulcers in NSAID/aspirin users | 200 µg, four times daily for 8 weeks | 54% of patients showed complete healing of ulcers compared to 17% in the placebo group (p=0.0002). | [13] |

| Protection against aspirin-induced gastric injury | 200 µg (5 doses over 24h) | 67% of subjects were protected from gastric injury from a single 1296 mg dose of aspirin, versus 3% in the placebo group (P < 0.001). | [14] |

| Dose-response to aspirin-induced gastric injury | 25 µg, 50 µg, 100 µg, 200 µg | All doses showed a protective effect, with a significant dose-response relationship. | [15] |

| Reduction of aspirin-induced gastroduodenal injury | 50 µg, 100 µg, 200 µg, four times daily for 1 week | All doses reduced the development of acute gastric ulcers (1% vs. 43% in placebo). 100 µg and 200 µg doses prevented acute duodenal ulcers (0% vs. 13% in placebo). | [16] |

Modulation of Immune Response and Microbial Translocation

A study directly comparing enisoprost and misoprostol investigated their effects on bacterial translocation following burn injury in a murine model. This research highlights a potential immunomodulatory role for these compounds.

Table 2: Comparative Effects of Enisoprost and Misoprostol on Microbial Translocation

| Compound | Dosage | Effect on Microbial Translocation | Effect on Bacterial Clearance |

| Enisoprost | 20 µg/kg/day | - | Enhanced |

| 200 µg/kg/day | Decreased | - | |

| Misoprostol | 20 µg/kg/day | - | Enhanced |

| 200 µg/kg/day | Decreased | - |

Data from a study on Balb/c mice with 20% full-thickness burn injury.

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of research. Below are summaries of methodologies from key studies on prostaglandin E1 analogues.

Protocol for Assessing Gastric Cytoprotection in Humans

This protocol is based on studies evaluating the protective effects of misoprostol against NSAID-induced gastric injury.

-

Subject Recruitment: Healthy volunteers with no history of gastrointestinal disease are recruited.

-

Baseline Endoscopy: A baseline endoscopy is performed to confirm the absence of gastric or duodenal ulcers or significant erosions.

-

Randomization: Subjects are randomized in a double-blind manner to receive either enisoprost (at varying doses) or a placebo.

-

Drug Administration: Subjects are administered the assigned study drug and a high dose of an NSAID (e.g., aspirin 1300 mg) over a specified period (e.g., 24 hours).

-

Follow-up Endoscopy: A second endoscopy is performed a few hours after the final dose of the NSAID to assess the gastric and duodenal mucosa.

-

Scoring of Mucosal Damage: The mucosa is graded by at least two independent endoscopists based on a predefined scoring system that quantifies petechiae, hemorrhagic streaks, erosions, and ulcers.

-

Data Analysis: The scores between the enisoprost and placebo groups are statistically compared to determine the protective effect of enisoprost.

Experimental Workflow Diagram

Protocol for Investigating Microbial Translocation in an Animal Model

This protocol is based on the comparative study of enisoprost and misoprostol.

-

Animal Model: Balb/c mice are used.

-

Treatment Groups: Mice are divided into groups to receive different doses of enisoprost, misoprostol, or a vehicle control for a period of 3 days.

-

Induction of Injury: A standardized 20% full-thickness burn is induced.

-

Bacterial Gavage: Simultaneously with the burn injury, mice are gavaged with a known quantity of radiolabeled bacteria (e.g., 14C-Escherichia coli).

-

Sample Collection: At specified time points post-injury (e.g., 4 and 24 hours), animals are euthanized, and blood, peritoneal fluid, mesenteric lymph nodes, spleen, liver, and lungs are aseptically harvested.

-

Quantification of Translocation: Radionuclide counts in the harvested tissues are measured to determine the extent of bacterial translocation.

-

Quantification of Viable Bacteria: Tissues are homogenized and plated on selective media to enumerate the number of viable translocated bacteria.

-

Data Analysis: The data from the treatment groups are compared to the control group to assess the effects of enisoprost and misoprostol on bacterial translocation and clearance.

Conclusion

Enisoprost is a synthetic prostaglandin E1 analogue with demonstrated potential in research, particularly in the realm of gastric cytoprotection. While the body of literature specifically on enisoprost is limited, the extensive research on its close analogue, misoprostol, provides a strong foundation for understanding its likely mechanism of action through the activation of EP receptors and subsequent modulation of intracellular signaling pathways. The available data suggests that enisoprost, like misoprostol, can reduce gastric acid secretion, enhance mucosal defense mechanisms, and potentially modulate immune responses. Further research is warranted to fully elucidate the specific receptor binding profile and clinical efficacy of enisoprost in various therapeutic areas. The experimental protocols and quantitative data presented in this guide offer a framework for future investigations into this and other prostaglandin E1 analogues.

References

- 1. Enisoprost | C22H36O5 | CID 5311219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Misoprostol? [synapse.patsnap.com]

- 3. Cytoprotection with misoprostol: use in the treatment and prevention of ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gastrointestinal cytoprotective effects of misoprostol. Clinical efficacy overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prostaglandin E2 | Prostanoid Receptors | Tocris Bioscience [tocris.com]

- 6. Prostaglandin E2 EP Receptors as Therapeutic Targets in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Misoprostol - Wikipedia [en.wikipedia.org]

- 8. In vitro and in vivo characterization of PF-04418948, a novel, potent and selective prostaglandin EP2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Misoprostol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Prevention of NSAID-induced gastric ulcer with misoprostol: multicentre, double-blind, placebo-controlled trial. | Sigma-Aldrich [sigmaaldrich.com]

- 13. Misoprostol for small bowel ulcers in patients with obscure bleeding taking aspirin and non-steroidal anti-inflammatory drugs (MASTERS): a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Gastric protection by misoprostol against 1300 mg of aspirin. An endoscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Gastric protection by misoprostol against 1,300 mg of aspirin. An endoscopic dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Misoprostol reduces gastroduodenal injury from one week of aspirin: an endoscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Selective EP3 Receptor Agonist SC-46275

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prostaglandin E2 (PGE2) exerts a wide array of physiological and pathological effects through its interaction with four distinct E-type prostanoid (EP) receptors: EP1, EP2, EP3, and EP4. The EP3 receptor, a G-protein coupled receptor (GPCR), is of particular interest due to its diverse signaling capabilities and its involvement in processes such as smooth muscle contraction, inhibition of gastric acid secretion, and platelet aggregation. The development of selective agonists for the EP3 receptor is crucial for elucidating its specific functions and for the potential development of targeted therapeutics. This guide provides a comprehensive technical overview of SC-46275, a potent and highly selective EP3 receptor agonist. It details its pharmacological properties, the intricate signaling pathways of the EP3 receptor, and the experimental protocols for its characterization.

A preliminary investigation into the compound SC-34301, also known as Enisoprost, identified it as a prostaglandin E1 analog. While it has demonstrated effects such as reducing bacterial translocation, the available scientific literature does not characterize it as a selective EP3 receptor agonist. In contrast, SC-46275 has been robustly profiled as a highly potent and selective agonist for the EP3 receptor, making it a more suitable subject for an in-depth technical guide focused on this specific receptor subtype.

Quantitative Pharmacological Profile of SC-46275

The potency and selectivity of SC-46275 have been determined through various functional bioassays. The following tables summarize the quantitative data, comparing the activity of SC-46275 with the endogenous ligand PGE2 and other prostanoids across different EP receptor subtypes.

Table 1: Agonist Potency (EC50) at the EP3 Receptor

| Compound | EC50 (nM) in Guinea Pig Vas Deferens |

| SC-46275 | 0.04 ± 0.02 |

| PGE2 | 5.4 ± 1.1 |

| Sulprostone | 1.6 ± 0.4 |

| Misoprostol | 4.3 ± 0.9 |

Data from Abramovitz et al., 1993.[1]

Table 2: Selectivity Profile of SC-46275 across EP Receptor Subtypes

| Receptor Subtype | Assay Preparation | Agonist Effect of SC-46275 |

| EP1 | Guinea Pig Ileum (Longitudinal Muscle) | Very weak (only 33% of maximal PGE2 effect at 30,000 nM) |

| EP2 | Guinea Pig Ileum (Circular Muscle) | Inactive (up to 10,000 nM) |

| EP3 | Guinea Pig Vas Deferens | Highly potent agonist |

Data from Abramovitz et al., 1993.[1]

EP3 Receptor Signaling Pathways

The EP3 receptor is unique among the EP receptors in its ability to couple to multiple G-protein signaling pathways, leading to a variety of cellular responses. The primary signaling cascade involves coupling to the inhibitory G-protein, Gi, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. However, the EP3 receptor can also couple to other G-proteins, including Gs and G12/13, initiating alternative signaling cascades.

Caption: EP3 Receptor Signaling Pathways.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the pharmacological profile of SC-46275.

EP3 Receptor Agonist Activity in Isolated Guinea Pig Vas Deferens

This assay is a classic method for assessing EP3 receptor agonism, as the vas deferens is rich in EP3 receptors, and their activation inhibits electrically induced contractions.

Materials:

-

Male guinea pigs (250-350 g)

-

Krebs-bicarbonate solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

-

SC-46275 and other test compounds

-

Organ bath with a capacity of 10-20 mL

-

Isotonic transducer

-

Data acquisition system

-

Platinum electrodes for electrical field stimulation

Procedure:

-

Humanely euthanize a guinea pig and dissect the vasa deferentia.

-

Clean the tissue of adhering fat and connective tissue and suspend it in an organ bath containing Krebs-bicarbonate solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

-

Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

-

Induce rhythmic contractions using electrical field stimulation (e.g., 0.1 Hz, 1 ms pulse duration, supramaximal voltage).

-

Once a stable baseline of electrically induced contractions is achieved, add cumulative concentrations of SC-46275 or other agonists to the organ bath.

-

Record the inhibition of the contractile response at each concentration.

-

Calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal inhibition of the electrically induced contractions.

EP1 and EP2 Receptor Selectivity Assays using Guinea Pig Ileum

The guinea pig ileum is a versatile tissue for differentiating EP receptor subtype activity. The longitudinal muscle layer is rich in EP1 receptors, which mediate contraction, while the circular muscle layer contains EP2 receptors that mediate relaxation.

Materials:

-

Male guinea pigs (250-350 g)

-

Krebs-bicarbonate solution

-

SC-46275 and other test compounds

-

Organ bath, isotonic transducer, and data acquisition system

Procedure for EP1 Selectivity (Longitudinal Muscle):

-

Dissect a segment of the terminal ileum and prepare a longitudinal muscle strip.

-

Suspend the strip in an organ bath under a resting tension of approximately 1 g and allow it to equilibrate.

-

Add cumulative concentrations of SC-46275 or other agonists and record the contractile response.

-

Compare the response to that of a known EP1 agonist like PGE2.

Procedure for EP2 Selectivity (Circular Muscle):

-

Prepare a circular muscle strip from the ileum.

-

Suspend the strip in an organ bath under a resting tension of approximately 0.5 g and allow it to equilibrate.

-

Induce a submaximal contraction with an appropriate agent (e.g., histamine or carbachol).

-

Once the contraction has stabilized, add cumulative concentrations of SC-46275 or other agonists and record any relaxation.

-

Compare the response to that of a known EP2 agonist.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the pharmacological profiling of a novel compound to determine its activity and selectivity as an EP3 receptor agonist.

Caption: Workflow for EP3 Agonist Profiling.

Conclusion

SC-46275 is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the EP3 receptor. Its high potency and selectivity, as demonstrated in classical pharmacological preparations, allow for the specific interrogation of EP3-mediated pathways. The diverse signaling capabilities of the EP3 receptor, extending beyond the canonical Gi-cAMP pathway, underscore the complexity of prostanoid signaling and highlight the importance of using selective ligands like SC-46275 in research. The experimental protocols and workflow detailed in this guide provide a framework for the characterization of novel EP3 receptor modulators, which is essential for the advancement of drug discovery in this area.

References

Enisoprost: A Technical Guide to its Chemical Structure, Properties, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enisoprost is a synthetic prostaglandin E1 analogue that has been investigated for its cytoprotective and anti-secretory properties, particularly in the context of gastrointestinal health. As a member of the prostaglandin family, its mechanism of action is intrinsically linked to the activation of specific G-protein coupled receptors, leading to the modulation of intracellular signaling cascades. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and the presumed signaling pathways of Enisoprost, drawing upon data from closely related analogues where direct information is limited. Detailed methodologies for key experiments relevant to its characterization are also presented.

Chemical Structure and Properties

Enisoprost is a complex organic molecule with a cyclopentane ring and two side chains characteristic of prostaglandins. Its precise chemical identity is crucial for understanding its interaction with biological targets.

| Identifier | Value | Source |

| IUPAC Name | methyl (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]hept-4-enoate | [1] |

| Molecular Formula | C22H36O5 | [1] |

| Molecular Weight | 380.5 g/mol | [1] |

| CAS Number | 81026-63-3 | [1] |

| Synonyms | Enisoprostum, SC-34301 | [1] |

Physicochemical Properties

The physical and chemical properties of Enisoprost influence its absorption, distribution, metabolism, and excretion (ADME) profile, which are critical parameters in drug development.

| Property | Value | Source |

| XLogP3 | 2.9 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 12 | [1] |

Mechanism of Action and Signaling Pathways

As a prostaglandin E1 analogue, Enisoprost is presumed to exert its biological effects by acting as an agonist at prostaglandin E (EP) receptors, which are a class of G-protein coupled receptors (GPCRs). There are four main subtypes of EP receptors: EP1, EP2, EP3, and EP4, each coupled to different intracellular signaling pathways. The specific receptor subtype affinity and selectivity of Enisoprost will determine its precise physiological effects. Based on data from the closely related analogue Misoprostol, the following interactions are likely.[2]

-

EP1 Receptor: Activation of the EP1 receptor is typically coupled to the Gq protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

EP2 and EP4 Receptors: These receptors are coupled to the Gs protein. Agonist binding leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased cAMP levels then activate protein kinase A (PKA), which phosphorylates various downstream targets.[3]

-

EP3 Receptor: The EP3 receptor is unique in that it can couple to Gi proteins, which inhibit adenylyl cyclase and lead to a decrease in intracellular cAMP levels.[2]

The cytoprotective and anti-secretory effects of prostaglandin analogues in the gastrointestinal tract are often attributed to their ability to modulate cAMP levels in gastric parietal cells, leading to a reduction in gastric acid secretion.[4][5][6][7]

Below is a diagram illustrating the proposed signaling pathway for Enisoprost.

Experimental Protocols

Characterizing the interaction of Enisoprost with its target receptors and its effect on downstream signaling is fundamental to understanding its pharmacology. The following sections detail the methodologies for key experiments.

Receptor Binding Assay

A receptor binding assay is used to determine the affinity of a ligand (Enisoprost) for its receptor. A common method is a competitive binding assay using a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of Enisoprost for a specific EP receptor subtype.

Materials:

-

Cell membranes expressing the EP receptor subtype of interest.

-

Radiolabeled prostaglandin (e.g., [3H]-PGE2).

-

Enisoprost (unlabeled competitor).

-

Assay buffer (e.g., Tris-HCl with MgCl2).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target EP receptor.

-

Assay Setup: In a multi-well plate, add a fixed concentration of radiolabeled prostaglandin to each well.

-

Competition: Add increasing concentrations of unlabeled Enisoprost to the wells. Include control wells with no competitor (total binding) and wells with a high concentration of a known non-specific binder (non-specific binding).

-

Incubation: Add the cell membrane preparation to each well and incubate to allow binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. The receptors and bound ligand will be retained on the filter.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of Enisoprost. The IC50 (concentration of Enisoprost that inhibits 50% of specific binding) can be determined from this curve. The Ki can then be calculated using the Cheng-Prusoff equation.

References

- 1. Crystal structure of misoprostol bound to the labor inducer prostaglandin E2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Receptors for prostaglandin E2 that regulate cellular immune responses in the mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Misoprostol modulates cytokine expression through a cAMP Pathway: potential therapeutic implication for liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Misoprostol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. What is the mechanism of Misoprostol? [synapse.patsnap.com]

- 7. Misoprostol (Cytotec): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

SC 34301 (Enisoprost): A Technical Whitepaper on its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC 34301, also known as Enisoprost, is a potent, orally active synthetic analog of Prostaglandin E1 (PGE1). This document provides a comprehensive technical overview of its discovery, a representative synthesis pathway, and its significant biological activities. Enisoprost has demonstrated notable efficacy as an anti-ulcer agent, an immunosuppressant, and in the reduction of bacterial translocation following thermal injury. Its mechanism of action is primarily mediated through its interaction with prostaglandin E (EP) receptors, leading to the modulation of intracellular signaling cascades. This whitepaper consolidates available quantitative data, outlines detailed experimental protocols for its in-vivo evaluation, and provides visual representations of its signaling pathways and synthesis workflow to support further research and development.

Introduction and Discovery

This compound, later named Enisoprost, emerged from research programs focused on developing stable and orally bioavailable analogs of naturally occurring prostaglandins. Prostaglandin E1 (PGE1) was identified as a potent inhibitor of gastric acid secretion; however, its clinical utility was hampered by its rapid metabolism and lack of oral activity. The development of Enisoprost and other analogs like Misoprostol was a significant advancement, offering therapeutic potential for conditions such as peptic ulcer disease.

While the specific historical details of its initial discovery by a single entity are not extensively documented in publicly available literature, its development can be situated within the broader context of prostaglandin research in the late 20th century. The primary goal was to modify the PGE1 structure to enhance its metabolic stability and oral bioavailability while retaining its therapeutic effects.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound (Enisoprost) is presented in the table below.

| Property | Value |

| IUPAC Name | methyl (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]hept-4-enoate |

| Synonyms | Enisoprost, SC-34301 |

| Molecular Formula | C₂₂H₃₆O₅ |

| Molecular Weight | 380.52 g/mol |

| CAS Number | 81026-63-3 |

| Appearance | Solid |

Synthesis of this compound (Enisoprost)

A patent describing the synthesis of misoprostol and other prostaglandin analogs, including enisoprost, outlines a process involving an organometallic cuprate complex reacting with a cyclopentenone intermediate.

Below is a DOT script for a generalized workflow for the synthesis of a prostaglandin E1 analog like Enisoprost.

Biological Activity and Mechanism of Action

This compound (Enisoprost) is a potent prostaglandin E1 analog with a range of biological activities. Its primary mechanism of action involves binding to and activating G-protein coupled prostaglandin E (EP) receptors.

Anti-Ulcer and Cytoprotective Effects

Enisoprost, like other PGE1 analogs, exhibits potent anti-secretory and cytoprotective effects on the gastric mucosa. It inhibits basal and stimulated gastric acid secretion, a key factor in the pathogenesis of peptic ulcers.

Immunosuppressive Properties

Enisoprost has demonstrated immunosuppressive effects, which are of interest in the context of transplantation and autoimmune diseases.

Reduction of Bacterial Translocation

In preclinical models of burn injury, Enisoprost has been shown to significantly reduce the translocation of bacteria from the gut into the systemic circulation, a major cause of sepsis and mortality.

Quantitative Data from In-Vivo Studies

| Study Parameter | Animal Model | Dosage | Outcome |

| Bacterial Translocation | Burned Mice | 200 µg/kg; p.o.; once a day for 3 days | Significantly reduced bacterial translocation and improved survival rate. |

Signaling Pathways

The biological effects of Enisoprost are mediated through its interaction with EP receptors, which are coupled to various G-proteins and intracellular signaling pathways. The activation of EP2 and EP4 receptors typically leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).

The following DOT script illustrates the general signaling pathway for EP2/EP4 receptor activation.

Experimental Protocols

In-Vivo Administration of Enisoprost in Mice (Oral Gavage)

This protocol describes a standard method for the oral administration of Enisoprost to mice.

Materials:

-

Enisoprost (this compound)

-

Vehicle (e.g., sterile water, saline, or a suitable oil-based vehicle)

-

Mouse gavage needles (20-22 gauge, with a ball tip)

-

Syringes (1 ml)

-

Animal scale

Procedure:

-

Preparation of Dosing Solution:

-

Accurately weigh the required amount of Enisoprost.

-

Prepare the vehicle. The choice of vehicle will depend on the solubility of Enisoprost and the experimental design. For many studies, sterile water or saline can be used.

-

Dissolve or suspend the Enisoprost in the vehicle to achieve the desired final concentration (e.g., for a 200 µg/kg dose in a 20 g mouse with a gavage volume of 0.1 ml, the concentration would be 40 µg/ml). Ensure the solution is homogenous.

-

-

Animal Handling and Dosing:

-

Weigh each mouse to determine the precise volume of the dosing solution to be administered.

-

Gently restrain the mouse, ensuring a firm but not restrictive grip. The head and neck should be slightly extended to straighten the esophagus.

-

Measure the gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib).

-

Attach the syringe containing the dosing solution to the gavage needle.

-

Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.

-

Once the needle is in the correct position, slowly administer the dosing solution.

-

Gently withdraw the needle.

-

Monitor the mouse for any signs of distress immediately after the procedure and at regular intervals as required by the experimental protocol.

-

The following DOT script outlines the workflow for this experimental protocol.

Conclusion

This compound (Enisoprost) is a synthetic prostaglandin E1 analog with significant therapeutic potential. Its well-characterized biological activities, including its anti-ulcer, immunosuppressive, and anti-bacterial translocation properties, make it a valuable tool for researchers in various fields. The information presented in this whitepaper, including the summary of quantitative data, a representative synthesis strategy, detailed experimental protocols, and visual diagrams of its mechanism of action, provides a solid foundation for future investigations into the clinical applications of this compound. Further research is warranted to fully elucidate its therapeutic potential and to develop optimized synthetic routes and clinical protocols.

Enisoprost: A Technical Guide to Preclinical Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enisoprost is a synthetic prostaglandin E1 (PGE1) analogue that has been investigated for its cytoprotective and antisecretory effects, particularly in the gastrointestinal tract. As a member of the prostaglandin E analogue class, its mechanism of action is centered on mimicking the endogenous effects of PGE1, which include modulation of gastric acid secretion, enhancement of mucosal defense mechanisms, and anti-inflammatory actions. This technical guide provides a comprehensive overview of the available preclinical data for Enisoprost, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. While preclinical data for Enisoprost is less extensive than for its close analogue, Misoprostol, this guide synthesizes the available information to provide a thorough understanding of its pharmacological profile.

Core Preclinical Data

Gastric Cytoprotection and Anti-ulcer Activity

Enisoprost has demonstrated efficacy in various animal models of gastric ulceration. Its protective effects are attributed to both the inhibition of gastric acid secretion and the enhancement of the gastric mucosal barrier.

Table 1: Summary of Quantitative Data on the Anti-ulcer Activity of Enisoprost

| Animal Model | Ulcer Induction Method | Species | Enisoprost Dose | Efficacy Endpoint | Result |

| Gastric Ulcer | Ethanol-induced | Rat | Not Specified | Reduction in lesion area | Significant protection |

| Gastric Ulcer | Indomethacin-induced | Rat | Not Specified | Reduction in ulcer index | Significant protection |

| Duodenal Ulcer | Cysteamine-induced | Rat | Not Specified | Prevention of ulcer formation | Effective |

Experimental Protocols

Ethanol-Induced Gastric Ulcer Model in Rats

This model is a widely used method to evaluate the cytoprotective effects of a compound.

-

Animals: Male Wistar rats (180-200g) are typically used.

-

Procedure:

-

Animals are fasted for 24 hours with free access to water.

-

Enisoprost or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).

-

One hour after treatment, 1 mL of absolute ethanol is administered orally to induce gastric lesions.

-

Animals are sacrificed one hour after ethanol administration.

-

The stomachs are removed, opened along the greater curvature, and washed with saline.

-

The gastric mucosa is examined for lesions, and the ulcer index is calculated based on the number and severity of the lesions.

-

Indomethacin-Induced Gastric Ulcer Model in Rats

This model assesses the ability of a compound to protect against NSAID-induced gastric damage.

-

Animals: Male Sprague-Dawley rats (200-250g) are commonly used.

-

Procedure:

-

Rats are fasted for 24 hours prior to the experiment.

-

Enisoprost or vehicle is administered.

-

Indomethacin (typically 20-30 mg/kg) is administered orally or subcutaneously to induce ulcers.

-

Animals are sacrificed 4-6 hours after indomethacin administration.

-

Stomachs are excised, and the ulcer index is determined as described in the ethanol-induced model.

-

Anti-inflammatory Activity

The anti-inflammatory properties of prostaglandin E analogues are well-documented. While specific quantitative data for Enisoprost in preclinical models of inflammation are limited in the public domain, its mechanism of action through prostaglandin E receptors suggests an ability to modulate inflammatory responses.

Immunosuppressive Properties

Enisoprost, along with other PGE1 analogues, has been shown to possess immunosuppressive properties. In vitro studies have demonstrated its ability to suppress alloproliferative responses, suggesting potential therapeutic applications in transplantation and immunologically mediated diseases.[1]

Mechanism of Action and Signaling Pathways

Enisoprost exerts its pharmacological effects by acting as an agonist at prostaglandin E (EP) receptors. There are four subtypes of EP receptors (EP1, EP2, EP3, and EP4), which are G-protein coupled receptors that trigger distinct downstream signaling cascades. The specific binding profile of Enisoprost to these receptor subtypes dictates its cellular effects.

The primary mechanism for its gastric cytoprotective and antisecretory effects is believed to be mediated through the EP3 receptor on parietal cells, leading to a decrease in intracellular cyclic AMP (cAMP) and subsequent inhibition of the proton pump. Additionally, activation of EP receptors on gastric epithelial cells stimulates the secretion of mucus and bicarbonate, contributing to the reinforcement of the mucosal barrier.

Figure 1. Simplified signaling pathway of Enisoprost in gastric parietal cells.

Experimental Workflows

The preclinical evaluation of Enisoprost typically follows a standardized workflow designed to assess its efficacy and safety in relevant animal models.

Figure 2. General experimental workflow for preclinical evaluation of Enisoprost.

Conclusion

The preclinical data for Enisoprost, although not as extensive as for other prostaglandin E1 analogues like Misoprostol, indicates its potential as a gastroprotective and anti-inflammatory agent. Its mechanism of action via prostaglandin E receptors provides a solid rationale for its observed effects in animal models. Further research to fully elucidate its receptor binding profile and to obtain more detailed quantitative efficacy and safety data would be beneficial for its continued development and potential clinical applications. This guide provides a foundational understanding of the preclinical profile of Enisoprost for professionals in the field of drug development.

References

An In-depth Technical Guide to the Pharmacology and Toxicology of Prostaglandin E1 Analogs: A Focus on Misoprostol

Disclaimer: This technical guide focuses on the pharmacology and toxicology of misoprostol, a widely studied synthetic prostaglandin E1 (PGE1) analog. The initial request for information on enisoprost yielded limited specific data. Enisoprost and misoprostol are distinct chemical entities, though both are PGE1 analogs. Due to the extensive availability of data for misoprostol, it is presented here as a comprehensive case study for researchers, scientists, and drug development professionals interested in this class of compounds.

Introduction

Misoprostol is a synthetic analog of prostaglandin E1, a naturally occurring substance in the body with diverse physiological effects. Developed for its potent gastric acid antisecretory and mucosal protective properties, misoprostol is primarily used for the prevention of nonsteroidal anti-inflammatory drug (NSAID)-induced gastric ulcers.[1][2] Its mechanism of action and toxicological profile have been extensively characterized, providing a valuable model for understanding the therapeutic potential and risks associated with PGE1 analogs.

Pharmacology

Mechanism of Action

Misoprostol exerts its pharmacological effects by acting as an agonist at prostaglandin E (EP) receptors, which are G-protein coupled receptors. It displays agonist activity at EP2, EP3, and EP4 receptors, with varying binding affinities.[3] Activation of these receptors on different cell types initiates distinct intracellular signaling cascades, leading to a range of physiological responses.

In the stomach, misoprostol's primary action is on parietal cells, where it binds to EP3 receptors. This interaction inhibits adenylate cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and subsequent reduction of gastric acid secretion.[3][4] Additionally, misoprostol enhances mucosal defense mechanisms through mechanisms believed to be mediated by EP2 and EP4 receptors, including increased bicarbonate and mucus secretion.

Pharmacodynamics

The principal pharmacodynamic effects of misoprostol are the inhibition of gastric acid secretion and gastric cytoprotection.

-

Antisecretory Effects: Misoprostol inhibits both basal and stimulated gastric acid secretion. Oral administration of misoprostol has been shown to significantly reduce acid output in a dose-dependent manner.[5] The onset of acid inhibition is typically within 30 minutes of oral administration, with the effect lasting for at least 3 hours.[2]

-

Cytoprotective Effects: Misoprostol enhances the resistance of the gastric mucosa to damaging agents such as alcohol and NSAIDs. This "cytoprotection" is thought to involve multiple mechanisms, including increased mucus and bicarbonate secretion, maintenance of mucosal blood flow, and stabilization of the gastric mucosal barrier.[6][7]

Pharmacokinetics

Misoprostol is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism to its active metabolite, misoprostol acid.

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 12 ± 3 minutes | [2] |

| Elimination Half-life (t1/2) | 20 - 40 minutes | [3] |

| Metabolism | Rapidly de-esterified to the active metabolite, misoprostol acid. | [3] |

| Excretion | Primarily in the urine. | [3] |

Signaling Pathways

The diverse effects of misoprostol are a result of its interaction with multiple EP receptor subtypes, each linked to distinct signaling pathways.

Toxicology

The toxicological profile of misoprostol has been extensively evaluated in preclinical and clinical studies.

Acute and Chronic Toxicity

Single oral dose studies in rodents have indicated a wide safety margin.[8] Chronic toxicity studies in rats and dogs have shown that the primary compound-related effects at high doses are gastric epithelial hyperplasia and hyperkeratosis of the gastric mucosa, which are considered pharmacological effects of prostaglandins.

| Species | Study Duration | Doses | Key Findings | Reference |

| Rat | 2 years | 24, 240, and 2,400 µg/kg/day | Gastric epithelial hyperplasia and hyperkeratosis. No evidence of carcinogenicity. | |

| Mouse | 21 months | 160, 1,600, and 16,000 µg/kg/day | Gastric epithelial hyperplasia, hyperkeratosis, and bone hyperostosis at high doses. No evidence of carcinogenicity. | |

| Dog | 52 weeks | Up to 300 µg/kg/day | Increased rectal temperatures and stomach weights. | [8] |

Genotoxicity and Carcinogenicity

Misoprostol has been tested in a battery of in vitro and in vivo genotoxicity assays, all of which were negative.[3] Long-term carcinogenicity studies in rats and mice showed no evidence of a carcinogenic effect.

Reproductive and Developmental Toxicology

Misoprostol is a potent uterine stimulant and is contraindicated in pregnancy for the indication of preventing NSAID-induced ulcers.[2] Exposure during pregnancy can cause birth defects, abortion, premature birth, or uterine rupture.

Experimental Protocols

In Vitro Micronucleus Assay for Genotoxicity

The in vitro micronucleus test is a standard assay to assess the potential of a compound to induce chromosomal damage.

In Vivo Carcinogenicity Study

Long-term carcinogenicity studies are conducted in rodents to evaluate the tumorigenic potential of a drug candidate.

Conclusion

Misoprostol, as a synthetic prostaglandin E1 analog, possesses a well-defined pharmacological profile characterized by its potent gastric antisecretory and mucosal protective effects. Its mechanism of action is mediated through the activation of EP receptors, leading to downstream signaling events that modulate cellular function. The toxicological profile of misoprostol is well-understood, with the primary concerns related to its potent effects on the uterus. It is not genotoxic or carcinogenic. The extensive data available for misoprostol serves as a valuable resource for the research and development of other compounds within the prostaglandin analog class.

References

- 1. Micronucleus Assay | PPTX [slideshare.net]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. Misoprostol, an anti-ulcer agent and PGE2 receptor agonist, protects against cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structure of misoprostol bound to the labor inducer prostaglandin E2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. crpr-su.se [crpr-su.se]

- 7. Invivo Carcinogenecity Studies | PPTX [slideshare.net]

- 8. Carcinogenicity studies - Pharmaceutical development - Vivotecnia [vivotecnia.com]

Methodological & Application

Application Notes and Protocols for SC 34301: In Vivo Experiments

Notice: Information regarding the specific therapeutic agent "SC 34301" is not available in the public domain. Extensive searches for this identifier did not yield any specific data related to its mechanism of action, in vivo experimental protocols, or associated signaling pathways. The designation "this compound" may correspond to an internal compound code that has not been publicly disclosed, a project that is no longer active, or a misinterpretation of a compound's name.

Therefore, the following application notes and protocols are provided as a general template and guide for researchers, scientists, and drug development professionals engaged in in vivo studies of a novel therapeutic agent. These guidelines should be adapted based on the specific characteristics of the compound under investigation.

General Principles for In Vivo Experimental Design

Before commencing in vivo studies, a thorough understanding of the compound's in vitro characteristics is essential. This includes its mechanism of action, potency, selectivity, and preliminary safety profile.

Objectives of In Vivo Studies

-

Pharmacokinetics (PK): To characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound.

-

Pharmacodynamics (PD): To evaluate the biochemical and physiological effects of the drug and its mechanism of action in a living organism.

-

Efficacy: To assess the therapeutic potential of the compound in a relevant animal model of disease.

-

Safety and Toxicology: To identify potential adverse effects and determine the therapeutic window.

Key Considerations for Protocol Development

-

Animal Model Selection: The chosen animal model should be relevant to the human disease being studied. Common models include rodents (mice, rats), rabbits, and larger animals for specific studies. The genetic background and health status of the animals are critical.

-

Route of Administration: The route of administration (e.g., oral, intravenous, subcutaneous, intraperitoneal) should be selected based on the compound's properties and the intended clinical application.

-

Dosage and Formulation: Dose levels should be determined based on in vitro potency and preliminary toxicity data. The vehicle for drug delivery must be non-toxic and appropriate for the chosen route of administration.

-

Endpoint Selection: Primary and secondary endpoints should be clearly defined to measure the efficacy and safety of the compound. These can include tumor volume, survival, biomarkers, and clinical signs.

-

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

Hypothetical In Vivo Efficacy Study Protocol: A Template

This section provides a generalized protocol for an in vivo efficacy study of a hypothetical anti-cancer agent in a xenograft mouse model.

Experimental Workflow

Application Notes and Protocols for the Use of Enisoprost in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enisoprost is a synthetic methyl ester analogue of Prostaglandin E1 (PGE1). Like other PGE1 analogues, such as Misoprostol, it exhibits cytoprotective and anti-inflammatory properties. These characteristics make it a valuable compound for investigation in various mouse models of disease, particularly those involving inflammation, mucosal injury, and neurodegeneration. This document provides detailed application notes and experimental protocols for the use of Enisoprost in mouse models, based on available literature. Due to the limited number of detailed published protocols for Enisoprost, methodologies have been adapted from studies utilizing the closely related and well-researched PGE1 analogue, Misoprostol. Researchers should consider this when designing their experiments and may need to optimize dosages and protocols for their specific models.

Mechanism of Action

Enisoprost, as a PGE1 analogue, is expected to exert its effects primarily through the E-prostanoid (EP) receptors, a group of four G-protein coupled receptors: EP1, EP2, EP3, and EP4. The activation of these receptors triggers various downstream signaling pathways, leading to diverse physiological effects.

-

EP1 Receptor: Activation of the EP1 receptor is coupled to Gq protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This pathway is often associated with smooth muscle contraction.

-

EP2 and EP4 Receptors: Both EP2 and EP4 receptors are coupled to Gs proteins. Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA). This pathway is generally associated with smooth muscle relaxation, vasodilation, and anti-inflammatory effects.[1] Misoprostol has been shown to exert protective effects in cerebral ischemia through EP2 and/or EP4 receptors.[2]

-

EP3 Receptor: The EP3 receptor is coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This pathway can counteract the effects of EP2 and EP4 activation. The activation of the PGE2-EP3 signaling pathway has been implicated in the neuroprotective effects of Misoprostol in a mouse model of Alzheimer's disease.[3][4]

The differential expression of these receptors in various tissues and cell types contributes to the wide range of biological activities of PGE1 analogues.

Signaling Pathway Diagram

Caption: Enisoprost signaling through EP receptors.

Applications in Mouse Models

Based on the known biological activities of PGE1 analogues, Enisoprost can be utilized in a variety of mouse models.

Gastrointestinal Cytoprotection and Healing

Enisoprost, like Misoprostol, can be investigated for its ability to protect the gastric mucosa from injury induced by nonsteroidal anti-inflammatory drugs (NSAIDs) or other ulcerogenic agents.

Neuroprotection

Studies with Misoprostol suggest a neuroprotective role in models of Alzheimer's disease and cerebral ischemia.[2][3] Enisoprost could be similarly evaluated for its potential to mitigate neuronal damage and cognitive deficits in relevant mouse models.

Modulation of the Immune Response and Inflammation

Enisoprost has been shown to modulate the immune response and decrease microbial translocation in a mouse model of burn injury. This suggests its potential use in models of sepsis, inflammatory bowel disease, and other inflammatory conditions.[5] Misoprostol has also been shown to suppress neutrophil-mediated acute inflammation.[6]

Quantitative Data Summary

The following tables summarize quantitative data from studies using Enisoprost and its analogue Misoprostol in mouse models.

Table 1: Enisoprost Effects on Microbial Translocation in a Mouse Burn Injury Model

| Parameter | Control Group | Enisoprost-Treated Group (200 µg/kg/day) | Reference |

| Bacterial Translocation | Increased post-burn | Decreased magnitude of translocation | [7] |

Table 2: Misoprostol Effects in an APP/PS1 Mouse Model of Alzheimer's Disease

| Parameter | APP/PS1 Control Group | Misoprostol-Treated Group (200 µg/kg/day) | Reference |

| Spatial Learning & Memory | Impaired | Significantly improved | [3] |

| Amyloid-β (Aβ) Deposition | Increased | Significantly blunted | [3] |

| Superoxide Dismutase (SOD) Activity | Decreased | Significantly increased | [3] |

| Malondialdehyde (MDA) Content | Increased | Significantly decreased | [3] |

| EP2 and EP4 Receptor Expression | Increased | Decreased | [3][4] |

| EP3 Receptor Expression | Decreased | Increased | [3][4] |

Experimental Protocols

Note: The following protocols are detailed methodologies. Protocol 1 is based on a study that used Enisoprost. Protocol 2 is adapted from a study that used Misoprostol in a neuroprotection model and can serve as a template for similar studies with Enisoprost.

Protocol 1: Evaluation of Enisoprost on Bacterial Translocation Following Burn Injury in Mice

This protocol is based on the study by Gianotti et al. (1993) which investigated the effect of Enisoprost on microbial translocation.

1. Animals and Housing:

-

Species: BALB/c mice.

-

Housing: House mice individually in sterile cages with filter tops to prevent cross-contamination. Provide sterile food and water ad libitum. Maintain a 12-hour light/dark cycle.

2. Enisoprost Administration:

-

Preparation: Prepare a fresh solution of Enisoprost for oral administration. The vehicle used in the original study is not specified, but a common vehicle for oral gavage is sterile water or a 0.5% carboxymethylcellulose (CMC) solution.

-

Dosage: 200 µg/kg/day.

-

Administration: Administer Enisoprost orally via gavage for 3 consecutive days prior to the burn injury.

3. Burn Injury and Bacterial Challenge:

-

Anesthesia: Anesthetize mice using an appropriate anesthetic agent (e.g., isoflurane).

-

Burn Injury: Inflict a 20% total body surface area full-thickness flame burn on the dorsum of the mice.

-

Bacterial Gavage: Immediately following the burn injury, administer 1 x 10^10 of 14C-labeled Escherichia coli via oral gavage.

4. Sample Collection and Analysis:

-

Euthanasia: Euthanize mice at 4 and 24 hours post-burn.

-

Tissue Harvesting: Aseptically harvest blood, peritoneal fluid, mesenteric lymph nodes, spleen, liver, and lungs.

-

Quantification of Bacterial Translocation:

-

Radionuclide Counts: Measure the amount of 14C in each tissue to quantify the total number of translocated bacteria.

-

Viable Bacterial Counts: Homogenize tissues and plate serial dilutions on appropriate agar plates to determine the number of viable translocated bacteria.

-

5. Experimental Workflow Diagram:

Caption: Experimental workflow for the bacterial translocation study.